molecular formula C14H13ClN2 B14130496 N-benzyl-4-chlorobenzenecarboximidamide

N-benzyl-4-chlorobenzenecarboximidamide

Cat. No.: B14130496
M. Wt: 244.72 g/mol
InChI Key: UXJDEKUGJUQMDW-UHFFFAOYSA-N
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Description

N-benzyl-4-chlorobenzenecarboximidamide is an organic compound with the molecular formula C14H13ClN2 It is a derivative of benzenecarboximidamide, where the benzyl group is attached to the nitrogen atom and a chlorine atom is substituted at the para position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-chlorobenzenecarboximidamide typically involves the reaction of 4-chlorobenzenecarboximidamide with benzyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent, such as ethanol or acetonitrile, at elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques, such as recrystallization or chromatography, are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-chlorobenzenecarboximidamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-benzyl-4-chlorobenzenecarboximidamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-benzyl-4-chlorobenzenecarboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-4-methylbenzenecarboximidamide
  • N-benzyl-4-fluorobenzenecarboximidamide
  • N-benzyl-4-bromobenzenecarboximidamide

Uniqueness

N-benzyl-4-chlorobenzenecarboximidamide is unique due to the presence of the chlorine atom, which imparts distinct chemical and biological properties. The chlorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for specific applications .

Properties

Molecular Formula

C14H13ClN2

Molecular Weight

244.72 g/mol

IUPAC Name

N'-benzyl-4-chlorobenzenecarboximidamide

InChI

InChI=1S/C14H13ClN2/c15-13-8-6-12(7-9-13)14(16)17-10-11-4-2-1-3-5-11/h1-9H,10H2,(H2,16,17)

InChI Key

UXJDEKUGJUQMDW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN=C(C2=CC=C(C=C2)Cl)N

Origin of Product

United States

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